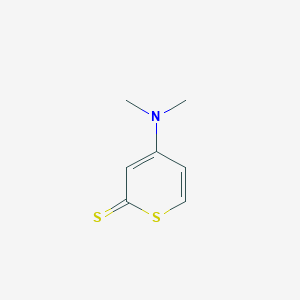
4-(Dimethylamino)thiopyran-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylamino)thiopyran-2-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)thiopyran-2-thione can be achieved through various methods. One common approach involves the reaction of aldehydes, malononitrile, carbon disulfide, and primary amines in the presence of triethylamine as a catalyst . This method is efficient, providing high yields and purity with a simple work-up procedure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dimethylamino)thiopyran-2-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur with halogenated compounds, where the dimethylamino group may be replaced by other functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
4-(Dimethylamino)thiopyran-2-thione has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It may be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-(Dimethylamino)thiopyran-2-thione involves its interaction with various molecular targets. The compound can undergo cycloaddition reactions with strained alkynes, leading to the release of carbonyl sulfide (COS) and hydrogen sulfide (H2S) in the presence of carbonate anhydrase . These reactions are significant in biological systems, where H2S acts as a signaling molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Thiopyran-2-thione: Similar in structure but lacks the dimethylamino group.
2H-Thiopyran-2-one: Contains an oxygen atom instead of sulfur at the 2-position.
2H-Pyran-2-thione: Similar structure but with a different heterocyclic ring.
Uniqueness
4-(Dimethylamino)thiopyran-2-thione is unique due to the presence of the dimethylamino group, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
81330-13-4 |
|---|---|
Molekularformel |
C7H9NS2 |
Molekulargewicht |
171.3 g/mol |
IUPAC-Name |
4-(dimethylamino)thiopyran-2-thione |
InChI |
InChI=1S/C7H9NS2/c1-8(2)6-3-4-10-7(9)5-6/h3-5H,1-2H3 |
InChI-Schlüssel |
OQBKBSWDIWUCOY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=S)SC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


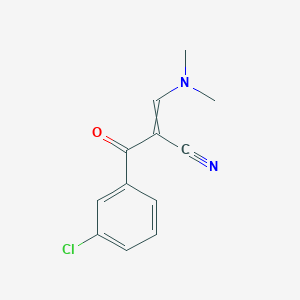
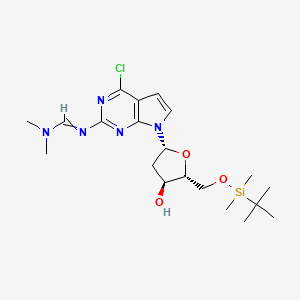




![tert-butyl (1S,2S,5R)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14017501.png)
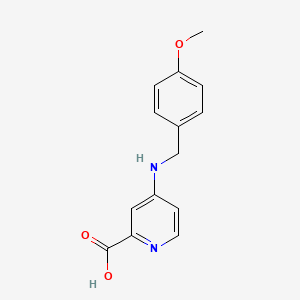
![1,4-Naphthalenedione,2-[hydroxy[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B14017510.png)
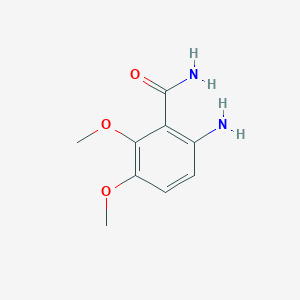



![3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile](/img/structure/B14017537.png)
